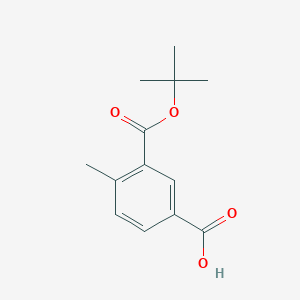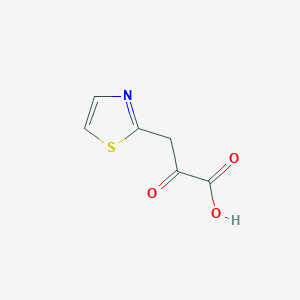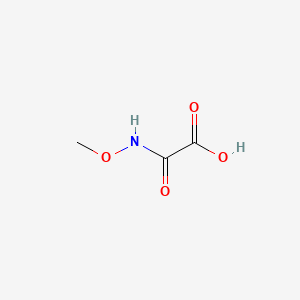
1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a nitrophenyl group at the 3-position, and an amine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The compound can form various fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired fused ring system.
Major Products Formed:
Reduction: 1-Methyl-3-(3-aminophenyl)-1h-pyrazol-5-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds.
Applications De Recherche Scientifique
1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(3-nitrophenyl)urea: Another nitro-substituted compound with different functional groups.
1-Methyl-4-nitropyrazole: A similar pyrazole derivative with a nitro group at a different position.
1-Methyl-3,4-dinitropyrazole: A more heavily nitrated pyrazole derivative.
Uniqueness: 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitrophenyl and an amine group on the pyrazole ring allows for diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C10H10N4O2 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-methyl-5-(3-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-13-10(11)6-9(12-13)7-3-2-4-8(5-7)14(15)16/h2-6H,11H2,1H3 |
Clé InChI |
KGRBBLWENKKVNQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)


![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)


![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
